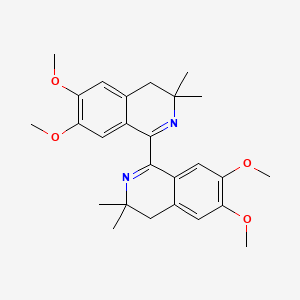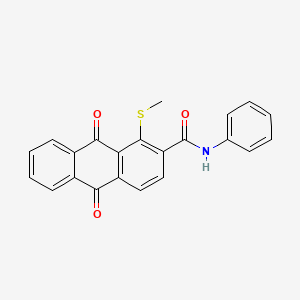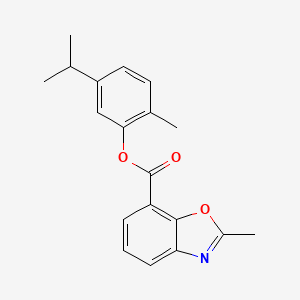![molecular formula C16H12N2O2S B15006537 2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)
2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphtho[1,8-cd]isothiazoles, which are characterized by a fused ring system containing sulfur and nitrogen atoms. The presence of the 1,1-dioxide group adds to its chemical reactivity and potential utility in different reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide typically involves the reaction of 8-amino-1-naphthalenesulphonic acid with appropriate reagents under controlled conditions. One method involves the cyclization of 8-amino-1-naphthalenesulphonic acid in the presence of a dehydrating agent to form the isothiazole ring, followed by oxidation to introduce the 1,1-dioxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphtho[1,8-cd]isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar fused ring system with sulfur and nitrogen atoms but differs in the arrangement of the rings and functional groups.
2H-1,2,4-Thiadiazine-1,1-dioxide:
Uniqueness
2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C16H12N2O2S |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-(pyridin-2-ylmethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
InChI |
InChI=1S/C16H12N2O2S/c19-21(20)15-9-4-6-12-5-3-8-14(16(12)15)18(21)11-13-7-1-2-10-17-13/h1-10H,11H2 |
Clave InChI |
MQOQLQWXLIOEIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B15006455.png)
![2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B15006463.png)
![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)

![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)

![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)

![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
